molecular formula C22H26O6 B012759 Schisanhenol B CAS No. 102681-52-7

Schisanhenol B

Cat. No.: B012759
CAS No.: 102681-52-7
M. Wt: 386.4 g/mol
InChI Key: OGJPBGDUYKEQLA-NEPJUHHUSA-N
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Description

(+/-)-Gomisin M1 is a lignan compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Gomisin M1 typically involves several steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of starting materials such as phenylpropanoids, which undergo cyclization and subsequent functional group modifications to yield the final product. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of (+/-)-Gomisin M1 may involve large-scale extraction from Schisandra chinensis fruit, followed by purification processes such as chromatography. Alternatively, synthetic methods can be scaled up using batch or continuous flow reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Gomisin M1 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can remove oxygen-containing groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions can replace specific functional groups with others, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying lignan biosynthesis and reactivity.

    Biology: Investigated for its effects on cellular processes, including antioxidant and anti-inflammatory activities.

    Industry: Utilized in the development of natural health products and supplements due to its therapeutic properties.

Mechanism of Action

The mechanism of action of (+/-)-Gomisin M1 involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.

    Hepatoprotective Effects: Enhancing liver function and protecting against liver damage through modulation of detoxification enzymes and pathways.

Comparison with Similar Compounds

(+/-)-Gomisin M1 can be compared to other lignan compounds, such as:

    Schisandrin: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.

    Gomisin A: A related compound with distinct structural features and biological activities.

    Deoxyschisandrin: Known for its potent antioxidant effects and potential therapeutic applications.

The uniqueness of (+/-)-Gomisin M1 lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct biological activities and therapeutic potential.

Biological Activity

Schisanhenol B (SSH), a lignan derived from the traditional Chinese herb Schisandra chinensis, has garnered attention for its various biological activities. This article summarizes the current understanding of SSH's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

SSH is part of a class of compounds known as lignans, which are known for their antioxidant, anti-inflammatory, and hepatoprotective properties. SSH is primarily studied for its role in modulating inflammatory responses and its potential therapeutic effects in diseases such as non-alcoholic fatty liver disease (NAFLD) and heart failure.

  • Anti-Inflammatory Activity :
    • SSH has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In studies involving human myeloid leukemia cells (THP-1), SSH significantly suppressed NF-κB activity, leading to reduced inflammatory responses in macrophages and systemic inflammation in mouse models .
    • SSH administration in mice with lipopolysaccharide (LPS)-induced acute lung injury demonstrated a protective effect by alleviating inflammation and reducing mortality rates .
  • Hepatoprotective Effects :
    • In models of NAFLD, SSH exhibited significant hepatoprotective effects by decreasing lipid accumulation and improving hepatic steatosis in HepG2 cells. This was linked to the modulation of the adenosine monophosphate-activated protein kinase (AMPK) pathway .
    • Histological analyses confirmed that SSH treatment reduced liver damage markers and improved overall liver function in high-fat diet-induced NAFLD mice .
  • Neuroprotective Properties :
    • SSH has been reported to enhance learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative stress, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectModel/Study Reference
Anti-inflammatoryInhibition of NF-κB pathway
HepatoprotectiveDecreased lipid accumulation; modulation of AMPK
NeuroprotectiveReduced acetylcholinesterase activity; oxidative stress
CardioprotectiveSynergistic effect with Coenzyme Q10 on cardiac function

Case Studies

  • Cytokine Storm Intervention : A study exploring SSH's potential in treating cytokine storms indicated that SSH effectively inhibited NF-κB activity, reducing inflammatory cytokine production in macrophages. This suggests SSH could be a candidate for managing severe inflammatory responses during viral infections like COVID-19 .
  • Non-Alcoholic Fatty Liver Disease : In a detailed study on NAFLD, SSH treatment led to significant improvements in liver histology and function markers. The study utilized biochemical assays alongside histological examinations to confirm SSH's efficacy in mitigating liver damage caused by high-fat diets .
  • Neuroprotection : Research involving SH-SY5Y neuroblastoma cells demonstrated that SSH could protect against apoptosis induced by neurotoxic agents through modulation of apoptotic pathways, highlighting its potential use in neurodegenerative conditions like Alzheimer's disease .

Properties

IUPAC Name

(9R,10S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPBGDUYKEQLA-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145452
Record name Schisanhenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82467-50-3, 102681-52-7
Record name Gomisin M1, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schisanhenol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schisanhenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOMISIN M1, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0678JED3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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